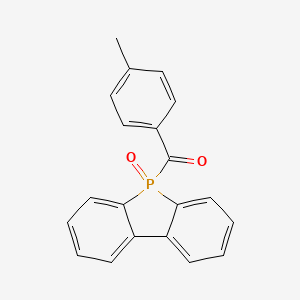
5-(4-Methylbenzoyl)-5H-dibenzophosphole 5-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of phosphole oxides, which are characterized by the presence of a phosphorus atom within a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzoyl)-5H-dibenzophosphole 5-oxide typically involves the reaction of dibenzophosphole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity compounds .
化学反応の分析
Types of Reactions
5-(4-Methylbenzoyl)-5H-dibenzophosphole 5-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can undergo substitution reactions where the 4-methylbenzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines. Substitution reactions result in the formation of new compounds with different functional groups attached to the phosphole ring .
科学的研究の応用
5-(4-Methylbenzoyl)-5H-dibenzophosphole 5-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of 5-(4-Methylbenzoyl)-5H-dibenzophosphole 5-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some similar compounds to 5-(4-Methylbenzoyl)-5H-dibenzophosphole 5-oxide include:
- 5-(4-Methylbenzoyl)-5H-dibenzophosphole
- 5-(4-Methylbenzoyl)-5H-phosphindole
- 5-(4-Methylbenzoyl)-5H-phosphole oxide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the phosphole ring with the 4-methylbenzoyl group and the presence of the oxide functionality.
特性
CAS番号 |
862970-70-5 |
|---|---|
分子式 |
C20H15O2P |
分子量 |
318.3 g/mol |
IUPAC名 |
(4-methylphenyl)-(5-oxobenzo[b]phosphindol-5-yl)methanone |
InChI |
InChI=1S/C20H15O2P/c1-14-10-12-15(13-11-14)20(21)23(22)18-8-4-2-6-16(18)17-7-3-5-9-19(17)23/h2-13H,1H3 |
InChIキー |
VGWQOXBVYOEYDH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)P2(=O)C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


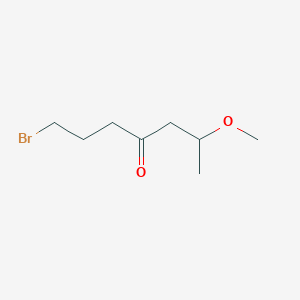
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
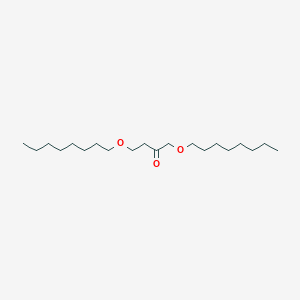
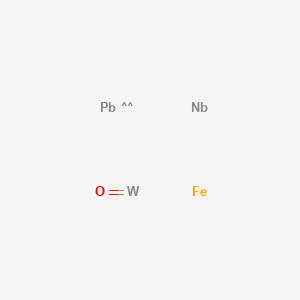
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
![3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane]](/img/structure/B12542816.png)
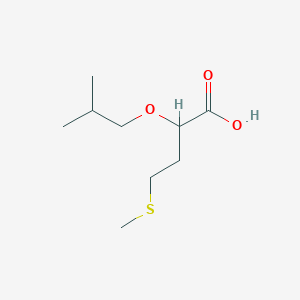
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
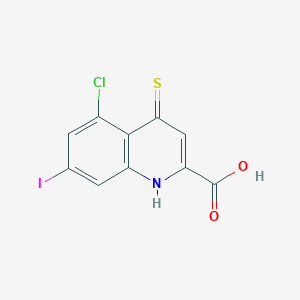
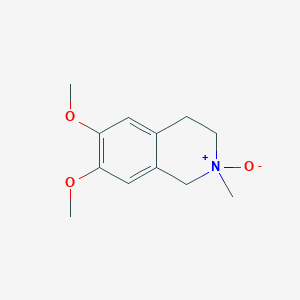
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)
